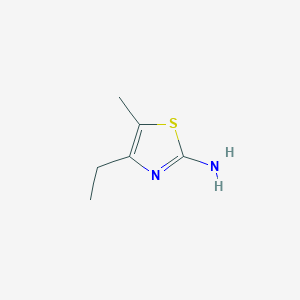

4-Ethyl-5-methyl-1,3-thiazol-2-amine

Übersicht

Beschreibung

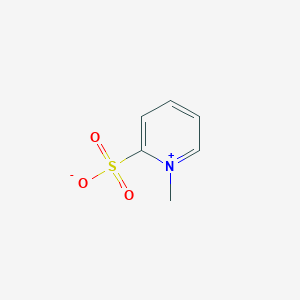

“4-Ethyl-5-methyl-1,3-thiazol-2-amine” is a chemical compound with the molecular formula C6H10N2S . It has a molecular weight of 142.22 .

Molecular Structure Analysis

The InChI code for “4-Ethyl-5-methyl-1,3-thiazol-2-amine” is 1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) . This indicates that the compound has a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms .Physical And Chemical Properties Analysis

“4-Ethyl-5-methyl-1,3-thiazol-2-amine” is a solid at room temperature . It has a melting point of 70-74°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Synthesis of Aminoethyl Carbethoxythiazoles: Ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate is a precursor for various aminoethyl thiazole carboxylate analogs, synthesized through Michael-like addition of secondary amines (Boy & Guernon, 2005).

- Thiazole Synthesis with Ethyl 3-Amino-2-[5-aryl-1,3,4-oxadiazol-2(3H)-ylidene]-3-thioxopropanoates: This method uses 1,3,4-oxadiazoles and 1,3-dithietane as starting materials, leading to various thiazole derivatives with potential for further chemical transformations (Paepke et al., 2009).

- Synthesis of Novel 2-Aminoethyl-5-carbethoxythiazoles: Ultrasonic and thermally mediated nucleophilic displacement methods have been used to synthesize new 2-aminoethyl thiazole-5-carboxylates from ethyl 2-bromo-1,3-thiazole-5-carboxylate (Baker & Williams, 2003).

Biological Activities and Applications

- Antimicrobial and Anticancer Activities: Certain derivatives of 1,3-thiazole have shown potential as antimicrobial and anticancer agents. For instance, compounds with 1,3-thiazole nucleus have been evaluated for their antimicrobial and antilipase activities, with some exhibiting promising results (Başoğlu et al., 2013).

- Molecular Docking and Enzyme Inhibition Studies: N-Arylthiazole-2-amines and ethyl 2-[aryl(thiazol-2-yl)amino]acetates have been synthesized and studied for α-glucosidase and β-glucosidase inhibition activities. Some compounds showed significant enzyme inhibition, suggesting potential pharmaceutical applications (Babar et al., 2017).

Materials Science and Corrosion Inhibition

- Corrosion Inhibition: Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has been studied as a corrosion inhibitor for AA6061 alloy in hydrochloric acid media. The compound acted as a mixed-type inhibitor, increasing in efficiency with concentration and temperature (Raviprabha & Bhat, 2019).

Spectroscopic and Theoretical Investigations

- Fluorescence Effects in Bio-active Compounds: Fluorescence studies on derivatives of 1,3-thiazole have revealed interesting effects such as dual fluorescence, influenced by aggregation factors and charge transfer effects. This highlights the potential of these compounds in fluorescence-based applications (Matwijczuk et al., 2018).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Thiazole derivatives have been known to interact with various targets such as topoisomerase ii and bacterial strains .

Mode of Action

Some thiazole derivatives have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been known to affect various biochemical pathways, including dna replication and cell cycle progression .

Result of Action

Some thiazole derivatives have been found to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .

Eigenschaften

IUPAC Name |

4-ethyl-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-3-5-4(2)9-6(7)8-5/h3H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDXICVHAINXCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SC(=N1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethyl-5-methyl-1,3-thiazol-2-amine | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-(2-Nitrophenyl)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1364200.png)

![2-hydroxy-4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364203.png)

![1-[(4-Bromothiophen-2-yl)methyl]piperidin-3-ol](/img/structure/B1364205.png)

![[(4-Methyl-furazan-3-carbonyl)-amino]-acetic acid](/img/structure/B1364209.png)